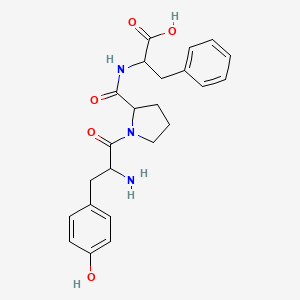

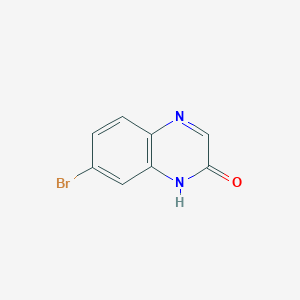

2-amino-N-(3-hydroxypropyl)benzamide

Übersicht

Beschreibung

The compound "2-amino-N-(3-hydroxypropyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, which can provide insights into the general class of compounds to which "2-amino-N-(3-hydroxypropyl)benzamide" belongs. Benzamides are a class of compounds characterized by a benzene ring attached to an amide group. They are of interest due to their potential biological activities and their use as intermediates in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives are synthesized via a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . Another method involves the reaction of salicylic acid with amines under the catalysis of triethylamine to yield hydroxy-substituted benzamides . Additionally, N-(1-alkylamino-2,2-dichloroethyl)benzamides are synthesized by reacting N-(2,2-dichlorovinyl)amides with alkylamines . These methods highlight the versatility in the synthesis of benzamide derivatives, which could be applicable to the synthesis of "2-amino-N-(3-hydroxypropyl)benzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives can exhibit interesting features such as bond length variations due to the electron-withdrawing or donating nature of substituents . For example, the presence of an amide group can lead to delocalization of electron density, affecting the hybridization state of the nitrogen atom and influencing the overall geometry of the molecule . These structural analyses are crucial for understanding the chemical behavior and potential interactions of benzamide derivatives, including "2-amino-N-(3-hydroxypropyl)benzamide."

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. The presence of functional groups such as amides, hydroxyls, and amines can lead to interactions like hydrogen bonding, which can significantly influence the chemical properties and reactivity of these compounds . For instance, strong hydrogen bond donor sites in the molecule can lead to the formation of one-dimensional chains and three-dimensional hydrogen-bonded structures . These interactions are important for the design of benzamide-based molecules with desired chemical and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and biological activity. For example, some benzamide derivatives have been evaluated for their antimicrobial activities, showing a broad spectrum of activity against various microorganisms . The amphiphilic properties of certain benzamides can also affect biological membranes, influencing processes like photosynthetic electron transport . These properties are essential for the potential application of benzamide derivatives in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

1. Antioxidant and Antibacterial Activities

- Summary of Application: Benzamide compounds, including 2-aminobenzamide derivatives, have been synthesized and analyzed for their in vitro antioxidant activity. This includes total antioxidant, free radical scavenging, and metal chelating activity .

- Methods of Application: The benzamide compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

2. Antimicrobial Agents

- Summary of Application: 2-Aminobenzamide derivatives have been synthesized and evaluated as antimicrobial agents .

- Methods of Application: The 2-aminobenzamide derivatives were synthesized using both conventional and microwave-assisted methodologies starting from isatoic anhydride (ISA). The compounds were then tested against various bacterial and fungal strains .

- Results or Outcomes: Compound 5 was found to be the most active compound among those tested, which showed excellent antifungal activity against Aspergillus fumigatus (RCMB 002003), more potent than standard Clotrimazole, and moderate to good antibacterial and antifungal activity against most of the other strains of bacteria and fungi .

Eigenschaften

IUPAC Name |

2-amino-N-(3-hydroxypropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-9-5-2-1-4-8(9)10(14)12-6-3-7-13/h1-2,4-5,13H,3,6-7,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFGUFMCWYGPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

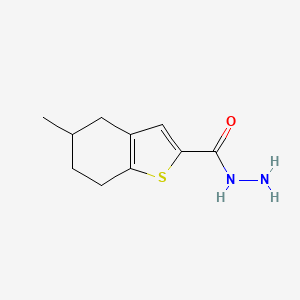

C1=CC=C(C(=C1)C(=O)NCCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407992 | |

| Record name | 2-amino-N-(3-hydroxypropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3-hydroxypropyl)benzamide | |

CAS RN |

30739-27-6 | |

| Record name | 2-amino-N-(3-hydroxypropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)